Zatebradine

Description

bradycardic agent; structure given in first source

Structure

2D Structure

3D Structure

Propriétés

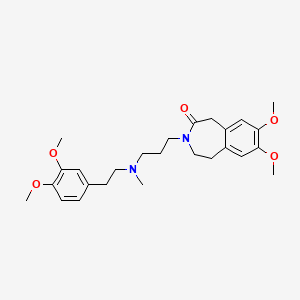

IUPAC Name |

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O5/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29/h7-8,15-17H,6,9-14,18H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDQCFRVSHYKLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91940-87-3 (hydrochloride) |

Source

|

| Record name | Zatebradine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048413 |

Source

|

| Record name | Zatebradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85175-67-3 |

Source

|

| Record name | Zatebradine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085175673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zatebradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZATEBRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV27RY5876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zatebradine: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatebradine (UL-FS 49) is a potent bradycardic agent that has been instrumental in the study of cardiac electrophysiology.[1] This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological profile of this compound. It details its mechanism of action as a non-selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, summarizes its pharmacokinetic and pharmacodynamic properties, and outlines key experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular drug development.

Discovery and Development

This compound emerged from research efforts in the late 1980s and early 1990s aimed at developing "specific bradycardic agents" for the treatment of cardiovascular disorders such as stable angina pectoris.[2][3] The goal was to create a compound that could reduce heart rate without the negative inotropic or other significant hemodynamic effects associated with existing therapies like beta-blockers and calcium channel blockers.[2] this compound, a phenylalkylamine derivative and a chemical congener of verapamil, was identified as a potent agent that selectively targets the sinoatrial node, the heart's natural pacemaker.[4] Its development paved the way for a new class of drugs known as If inhibitors, which includes the clinically approved drug Ivabradine.

Chemical Properties

This compound is chemically known as 3-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one. It is typically used in its hydrochloride salt form.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₆N₂O₅ | |

| Molecular Weight | 456.58 g/mol | |

| Monoisotopic Mass | 456.262422 g/mol | |

| CAS Number | 85175-67-3 (free base) | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in water, DMSO, and ethanol |

Mechanism of Action

This compound exerts its bradycardic effect primarily by blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node. The If current plays a crucial role in the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate. By inhibiting this current, this compound slows the rate of diastolic depolarization, leading to a reduction in heart rate.

This compound is a non-selective blocker of HCN channel isoforms. It has been shown to inhibit all four known HCN isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potencies. In addition to its primary action on HCN channels, this compound has also been reported to block voltage-gated outward K⁺ currents (IK) at higher concentrations, which may contribute to its electrophysiological profile. However, it exhibits little to no activity on L-type Ca²⁺ currents (ICa).

Signaling Pathway of HCN Channel Modulation

Caption: Signaling pathway of HCN channel modulation and the inhibitory action of this compound.

Pharmacological Data

In Vitro Potency of this compound on HCN Isoforms

| HCN Isoform | IC₅₀ (µM) | Cell Line | Reference |

| Human HCN1 | 1.83 | HEK293 | |

| Human HCN2 | 2.21 | HEK293 | |

| Human HCN3 | 1.90 | HEK293 | |

| Human HCN4 | 1.88 | HEK293 | |

| Mean | 1.96 |

Pharmacokinetic Parameters in Healthy Volunteers (7.5 mg dose)

| Parameter | Intravenous Infusion | Oral Administration | Reference |

| Cmax | 161.9 ± 70.9 ng/mL | 24.3 ± 6.7 ng/mL | |

| Tmax | 0-3 min (post-infusion) | 0.5 - 3 h | |

| Renal Excretion (unchanged) | 28.4 ± 5.8% | 12.4 ± 3.7% | |

| Fecal Excretion | 27.3 ± 2.4% | 43.4 ± 3.9% | |

| Absorption | - | 79.2 ± 15.3% |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for HCN Channel Inhibition

This protocol describes the general procedure for assessing the inhibitory effect of this compound on HCN channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Transiently transfect cells with plasmids encoding the desired human HCN isoform (e.g., HCN1, HCN2, HCN3, or HCN4) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

-

Incubate cells for 24-48 hours post-transfection to allow for protein expression.

-

-

Electrophysiological Recording:

-

Prepare an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Prepare an internal (pipette) solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

-

Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

-

Identify transfected cells by their fluorescence.

-

Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ.

-

Record HCN currents using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Voltage Protocol and Data Analysis:

-

Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.

-

Apply hyperpolarizing voltage steps (e.g., from -50 to -140 mV in 10 mV increments) to activate the HCN channels.

-

Record the resulting inward currents.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Repeat the voltage protocol in the presence of this compound.

-

Measure the peak inward current at each voltage step before and after drug application.

-

Calculate the percentage of current inhibition for each this compound concentration.

-

Construct a concentration-response curve and determine the IC₅₀ value by fitting the data to the Hill equation.

-

Experimental Workflow for Patch-Clamp Analysis

Caption: A typical experimental workflow for whole-cell patch-clamp electrophysiology.

Animal Model of Arrhythmia

The anti-arrhythmic potential of this compound can be evaluated in various animal models. A commonly used model involves inducing arrhythmias in rodents or larger mammals and assessing the effects of the drug.

Methodology (Rat Model of Ischemia-Reperfusion Injury):

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Ventilate the animals mechanically.

-

Perform a thoracotomy to expose the heart.

-

-

Induction of Arrhythmia:

-

Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 5 minutes) to induce ischemia.

-

Release the ligature to allow for reperfusion, which typically triggers ventricular arrhythmias.

-

-

Drug Administration and Monitoring:

-

Administer this compound or vehicle intravenously at various doses prior to or during the ischemic period.

-

Continuously monitor the electrocardiogram (ECG) to detect and quantify arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).

-

Record other hemodynamic parameters such as heart rate and blood pressure.

-

-

Data Analysis:

-

Score the severity and incidence of arrhythmias in the different treatment groups.

-

Compare the effects of this compound with a vehicle control to determine its anti-arrhythmic efficacy.

-

Analyze the dose-response relationship for the anti-arrhythmic effect.

-

Synthesis

The synthesis of this compound involves a multi-step process. A general approach to the synthesis of the core 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one structure and its subsequent elaboration to this compound is outlined below, based on synthetic strategies for related compounds.

-

Formation of the Benzazepinone Core: The synthesis typically starts from a substituted (3,4-dimethoxyphenyl)acetic acid. This is converted to an N-substituted acetamide, which then undergoes an acid-catalyzed cyclization to form the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one ring system.

-

Alkylation: The nitrogen of the benzazepinone core is then alkylated with a suitable propyl halide derivative.

-

Coupling Reaction: The terminal halide of the propyl chain is subsequently displaced by N-methyl-2-(3,4-dimethoxyphenyl)ethanamine to introduce the final side chain, yielding this compound.

Clinical Studies

Clinical investigations of this compound have primarily focused on its efficacy in treating chronic stable angina pectoris. A multicenter, randomized clinical trial evaluated the effects of this compound on heart rate and exercise duration in patients with this condition. The study confirmed that this compound selectively reduces both resting and exercise heart rate. However, despite the significant reduction in heart rate, the trial did not demonstrate a clinically significant effect on myocardial ischemia. This finding prompted a reevaluation of the direct anti-ischemic effects of heart rate reduction alone in this patient population.

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the role of HCN channels in cardiac pacemaking. Its discovery spurred the development of a new class of bradycardic agents. While its clinical application has been limited, it remains an important compound for preclinical research into cardiac electrophysiology and the development of novel anti-arrhythmic and heart rate-lowering drugs. This technical guide provides a comprehensive resource for scientists and researchers working with or interested in the properties and applications of this compound.

References

- 1. Effects of this compound (ULFS 49 CL), a sinus node inhibitor, on heart rate and exercise duration in chronic stable angina pectoris. This compound Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermo Fisher Scientific - US [thermofisher.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

Zatebradine: A Technical Guide to its Application in the Study of Cardiac Pacemaker Currents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cardiac pacemaker, or "funny," current (If) plays a crucial role in the initiation and regulation of the heartbeat. This inward current, activated by hyperpolarization and modulated by cyclic nucleotides, is predominantly carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in the sinoatrial (SA) node.[1][2] Its unique properties make it a key determinant of the diastolic depolarization phase of the cardiac action potential and, consequently, of heart rate. Zatebradine (UL-FS 49) is a specific bradycardic agent that has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of If.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in studying If, and a summary of key quantitative data.

Mechanism of Action of this compound

This compound selectively reduces heart rate by blocking the If current in the SA node.[2] A key characteristic of this compound's action is its use-dependent blockade of HCN channels. This means that the degree of block increases with the frequency of channel activation.[1] The drug is thought to access its binding site within the pore of the HCN channel when the channel is in the open state. Upon hyperpolarization, which opens the channel, this compound binds and obstructs the flow of ions. Recovery from the block is also voltage-dependent and is facilitated by strong hyperpolarization, which promotes the unbinding of the drug. Importantly, this compound does not significantly alter the voltage-dependence or the activation kinetics of the If current. At clinically relevant concentrations, it shows little effect on other cardiac ion channels, such as the L-type calcium current and the delayed rectifier potassium current, highlighting its specificity for If.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on HCN channels and cardiac electrophysiology.

Table 1: Inhibitory Potency of this compound on HCN Channel Isoforms

| HCN Isoform | IC50 (µM) | Preparation | Reference |

| hHCN1 | 1.83 | Human HCN1 channels | MedchemExpress.com |

| hHCN2 | 2.21 | Human HCN2 channels | MedchemExpress.com |

| hHCN3 | 1.90 | Human HCN3 channels | MedchemExpress.com |

| hHCN4 | 1.88 | Human HCN4 channels | MedchemExpress.com |

| Mean (hHCN1-4) | 1.96 | Human HCN channels | Adooq Bioscience |

Table 2: In Vivo Electrophysiological Effects of this compound

| Parameter | Species | Dose | Effect | Reference |

| Heart Rate | Mouse | ED50: 1.8 mg/kg | Dose-dependent reduction from ~600 to 200 bpm | PubMed |

| Sinus Cycle Length | Canine | 0.0625, 0.125, 0.25 mg/kg | Significant, dose-related increase | PubMed |

| Sinoatrial Conduction Time (SACT) | Canine | 0.0625, 0.125, 0.25 mg/kg | Significant, dose-related increase | PubMed |

| AH Interval | Canine | > 0.25 mg/kg | Significantly increased | PubMed |

| QTc Interval | Canine | > 0.5 mg/kg | Significantly increased | PubMed |

| Atrial Effective Refractory Period | Canine | EC50: 0.69 mg/kg | Significantly increased (31%) | PubMed |

| Ventricular Effective Refractory Period | Canine | - | Minor increase (13%) | PubMed |

Experimental Protocols

Isolation of Rabbit Sinoatrial Node Myocytes

This protocol is adapted from methods used in studies investigating the effects of this compound on native If.

Materials:

-

New Zealand White rabbit

-

Langendorff perfusion system

-

Enzyme solution: Collagenase Type II, protease Type XIV, and elastase in a low-Ca2+ Tyrode's solution.

-

KB solution (for cell storage)

Procedure:

-

Anesthetize the rabbit and excise the heart rapidly.

-

Mount the heart on a Langendorff apparatus and perfuse with a Ca2+-free Tyrode's solution to wash out the blood.

-

Switch to the enzyme solution and perfuse until the heart becomes flaccid.

-

Excise the sinoatrial node region.

-

Gently triturate the tissue in KB solution to release single myocytes.

-

Store the isolated cells in KB solution at 4°C for use on the same day.

Whole-Cell Patch-Clamp Recording of If

This protocol is designed to measure the If current and investigate the effects of this compound.

Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: (in mM) 130 K-aspartate, 20 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

Procedure:

-

Place the isolated sinoatrial node cells in a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a single myocyte with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record If in voltage-clamp mode.

Protocol to Study Use-Dependent Block of If by this compound

This voltage-clamp protocol is designed to elicit the use-dependent nature of this compound's block.

Procedure:

-

Hold the membrane potential at a level where If is deactivated (e.g., -35 mV).

-

Apply a train of hyperpolarizing voltage steps to a potential that activates If (e.g., -100 mV to -120 mV) for a duration sufficient to reach steady-state activation.

-

Between the activating pulses, apply a depolarizing step to a potential that promotes channel closing and drug trapping (e.g., +10 mV).

-

Apply this compound to the external solution and repeat the pulse train.

-

Measure the peak If amplitude during each pulse in the train, both in the absence and presence of this compound. The progressive decrease in current amplitude during the pulse train in the presence of the drug demonstrates use-dependent block.

Visualizations

Signaling Pathway of Cardiac Pacemaker Potential

Caption: Signaling pathway of the cardiac pacemaker potential.

Experimental Workflow for Studying this compound's Effect on If

Caption: Experimental workflow for investigating this compound's effect on If.

Mechanism of Use-Dependent Block by this compound

Caption: Mechanism of use-dependent block of HCN channels by this compound.

References

- 1. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use-dependent block of the pacemaker current I(f) in rabbit sinoatrial node cells by this compound (UL-FS 49). On the mode of action of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial in-vitro studies of Zatebradine's effects

An In-Depth Technical Guide on the Initial In-Vitro Effects of Zatebradine

Introduction

This compound (UL-FS 49) is a bradycardic agent that has been the subject of numerous in-vitro studies to elucidate its mechanism of action and electrophysiological effects. Primarily known for its ability to reduce heart rate, this compound's effects are attributed to its specific interaction with ion channels that govern cardiac automaticity. This technical guide provides a comprehensive overview of the initial in-vitro research on this compound, focusing on its effects on the pacemaker current (If), its interaction with various channel subtypes, and the experimental protocols used to determine these properties.

Primary Mechanism of Action: Inhibition of the Pacemaker Current (If)

Initial in-vitro studies have established that this compound's primary effect is the inhibition of the hyperpolarization-activated current, also known as the "funny" current (If) or pacemaker current.[1][2][3] This current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of diastolic depolarization in sinoatrial (SA) node cells, and thus plays a crucial role in setting the heart rate.[1][4]

This compound blocks the If current in a use-dependent manner, meaning the block becomes more pronounced with repetitive channel activation. This action lengthens the duration of diastolic depolarization in SA node cells, leading to a reduction in heart rate. Importantly, this effect is achieved without altering the activation curve of the If current. At clinically relevant concentrations, this compound shows little to no effect on other major cardiac currents such as the L-type calcium current and the delayed rectifier potassium current, highlighting its specificity.

Signaling Pathway of this compound's Bradycardic Effect

Caption: this compound's mechanism of action on HCN channels.

Quantitative Data from In-Vitro Studies

The following tables summarize the quantitative data from key in-vitro studies on this compound, detailing its potency and effects on various ion channels.

Table 1: Inhibitory Potency of this compound on HCN Channels

| Compound | Channel Subtype | Cell Type | IC50 / KD (µM) | Reference |

| This compound | hHCN1 | HEK293 | 1.83 ± 0.39 | |

| This compound | hHCN2 | HEK293 | 2.21 ± 0.21 | |

| This compound | hHCN3 | HEK293 | 1.90 ± 0.13 | |

| This compound | hHCN4 | HEK293 | 1.88 ± 0.12 | |

| This compound | hHCN4 | Xenopus oocytes | 4.4 ± 0.4 | |

| This compound | Mixed HCN | Cloned | 1.96 (mean) |

Table 2: Effects of this compound on Other Ion Channels and Electrophysiological Parameters

| Parameter | Preparation | Effect | Concentration / KD | Reference |

| hKv1.5 Current | Ltk- cells | Inhibition | KD of 1.86 ± 0.14 µmol/L | |

| hKv1.5 Current Decline | Ltk- cells | Time constant of 109 ± 16 ms | 10 µmol/L | |

| Action Potential Waveform | Vestibular Ganglion Neurons | Significant modification | 30 µM | |

| Depolarizing Sag | Vestibular Ganglion Neurons | Decrease from 0.7 ± 0.04 to 0.9 ± 0.04 | 30 µM | |

| Action Potential Duration | Canine Purkinje fibers | Dose-dependent increase | Not specified |

Effects on Other Ion Channels

While this compound is highly selective for HCN channels, some in-vitro studies have explored its effects on other ion channels. Notably, this compound has been shown to act as an open-channel blocker of the hKv1.5 potassium channel, which is responsible for the ultrarapid delayed rectifier potassium current (IKur). This blockade is also use- and voltage-dependent and may contribute to a prolongation of the cardiac action potential. The apparent KD for this interaction is 1.86 µmol/L.

Experimental Protocols

The characterization of this compound's in-vitro effects has primarily relied on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp for If Measurement

This technique was instrumental in the initial characterization of this compound's effect on the pacemaker current in rabbit sinoatrial node cells.

-

Cell Preparation: Single pacemaker cells are enzymatically isolated from the sinoatrial node of rabbit hearts.

-

Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents. A glass micropipette with a tip diameter of a few micrometers is sealed onto the surface of an isolated cell. A brief suction pulse is then applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cytoplasm.

-

Voltage Protocol: To study the If current, the cell membrane potential is held at a certain level (e.g., -35 mV) and then hyperpolarizing voltage steps of varying amplitudes are applied to activate the HCN channels.

-

Data Acquisition: The resulting currents are measured and analyzed to determine the effect of this compound on the If current amplitude, activation kinetics, and voltage dependence.

Workflow for In-Vitro Electrophysiological Assessment

Caption: A typical workflow for patch-clamp experiments.

Expression Systems for Studying Specific Channel Subtypes

To investigate the effects of this compound on specific human HCN and other channel isoforms, heterologous expression systems are commonly used.

-

Cell Lines: Cell lines that do not endogenously express the channel of interest, such as Human Embryonic Kidney (HEK293) cells or Ltk- cells, are frequently used.

-

Transfection: These cells are transfected with the coding sequence for the specific ion channel subunit to be studied (e.g., hHCN1, hHCN2, hHCN4, or hKv1.5).

-

Electrophysiology: The whole-cell patch-clamp technique is then employed to record the currents from the expressed channels and to quantify the inhibitory effects of this compound.

Logical Relationships of this compound's Effects

The in-vitro effects of this compound can be summarized through a logical relationship diagram that connects the drug to its molecular targets and the resulting physiological consequences.

Caption: Logical relationships of this compound's actions.

Conclusion

The initial in-vitro studies of this compound have been pivotal in defining its role as a specific bradycardic agent. Through meticulous electrophysiological experiments, researchers have demonstrated that this compound's primary mechanism of action is the use-dependent blockade of the pacemaker current, If, by inhibiting HCN channels. While it also exhibits effects on other channels like hKv1.5, its selectivity for HCN channels at clinically relevant concentrations underpins its specific heart rate-lowering effect. These foundational in-vitro studies have provided a robust framework for understanding the pharmacological profile of this compound and have paved the way for the development of other selective If inhibitors.

References

- 1. Use-dependent block of the pacemaker current I(f) in rabbit sinoatrial node cells by this compound (UL-FS 49). On the mode of action of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Funny channels in the control of cardiac rhythm and mode of action of selective blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Zatebradine's Interaction with HCN Channel Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Zatebradine to the different isoforms of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This compound, a known bradycardic agent, exerts its physiological effects by blocking these channels, which are crucial for pacemaking activity in both the heart and the nervous system.[1][2] This document details the specific binding affinities, the molecular basis of interaction, and the experimental methodologies used to elucidate these properties.

Quantitative Analysis of this compound Binding Affinity

This compound has been shown to inhibit all four isoforms of the HCN channel with similar potency in the low micromolar range. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various studies, primarily using heterologous expression systems. The data presented below is crucial for understanding the drug's lack of isoform selectivity, a key consideration in drug development.[3]

| HCN Isoform | IC50 (µM) | Expression System | Reference |

| hHCN1 | 1.83 ± 0.39 | HEK293 cells | [3][4] |

| hHCN2 | 2.21 ± 0.21 | HEK293 cells | |

| hHCN3 | 1.90 ± 0.13 | HEK293 cells | |

| hHCN4 | 1.88 ± 0.12 | HEK293 cells | |

| hHCN4 | 4.4 ± 0.4 | Xenopus oocytes | |

| General HCN | ~1.96 | Not specified |

Note: The slight variations in IC50 values can be attributed to different experimental conditions and expression systems used in the respective studies.

The Molecular Binding Site of this compound

This compound, like other HCN channel blockers such as ivabradine and ZD7288, is understood to bind within the inner vestibule of the channel's pore. This binding site is accessible from the intracellular side of the membrane and requires the channel to be in an open state for the drug to enter and bind.

Mutagenesis studies on HCN channels have identified key amino acid residues within the S6 transmembrane domain and the pore region that are critical for the binding of these blockers. While studies have often focused on the related compound ivabradine, the similar mechanism of action and binding region suggests these findings are highly relevant to this compound. For instance, residues such as tyrosine, phenylalanine, and isoleucine in the S6 segment of HCN4 have been shown to be involved in ivabradine binding. Altering these residues significantly reduces the blocking efficiency of the drug. These findings underscore the importance of hydrophobic and aromatic interactions in the binding of phenylalkylamine drugs like this compound to the HCN channel pore.

Experimental Protocols for Characterizing this compound Binding

The determination of this compound's binding affinity and mechanism of action on HCN channels primarily relies on electrophysiological techniques, specifically the whole-cell patch-clamp method.

Heterologous Expression of HCN Channels

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium like Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum. For transient expression, cells are transfected with plasmids containing the cDNA for the desired human HCN isoform (hHCN1, hHCN2, hHCN3, or hHCN4) using a suitable transfection reagent (e.g., lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.

-

Xenopus Oocyte Expression: Alternatively, Xenopus laevis oocytes can be used as an expression system. cRNA encoding the specific HCN isoform is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression before electrophysiological recordings are performed using a two-electrode voltage clamp.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), and HEPES (e.g., 10), with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains K-aspartate or K-gluconate (e.g., 130), NaCl (e.g., 10), MgCl2 (e.g., 2), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 2), with the pH adjusted to 7.2.

-

-

Recording Procedure:

-

Transfected cells are identified (e.g., by GFP fluorescence) and a glass micropipette with a resistance of 2-5 MΩ filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of the ionic currents across the entire cell membrane.

-

HCN channel currents are activated by hyperpolarizing voltage steps from a holding potential (e.g., -40 mV) to a range of test potentials (e.g., -50 mV to -140 mV).

-

-

This compound Application and Data Analysis:

-

A baseline recording of the HCN current is established.

-

This compound, dissolved in the external solution at various concentrations, is then perfused onto the cell.

-

The effect of this compound is measured as the reduction in the steady-state current amplitude at a specific hyperpolarizing potential.

-

Dose-response curves are constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

The IC50 value and the Hill coefficient are determined by fitting the dose-response data with the Hill equation.

-

Visualizing this compound's Interaction and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a non-isoform-selective blocker of HCN channels, binding to a site within the intracellular pore vestibule. Its potency is in the low micromolar range for all four HCN isoforms. The primary method for characterizing its binding is through whole-cell patch-clamp electrophysiology on heterologously expressed channels. The understanding of its binding site, largely inferred from studies on similar compounds, points to critical residues in the S6 transmembrane domain. This detailed knowledge is essential for the rational design of new, potentially more isoform-selective HCN channel modulators for various therapeutic applications.

References

- 1. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Pharmacological profile of Zatebradine hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of Zatebradine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a potent, selective bradycardic agent belonging to the benzazepine chemical class.[1] Developed for its heart rate-lowering properties, it was investigated for the treatment of stable angina pectoris.[2] Its primary mechanism of action involves the specific inhibition of the "funny" current (If) in the sinoatrial node of the heart.[3][4] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action

This compound's principal pharmacological effect is the reduction of heart rate. This is achieved through the targeted modulation of specific ion channels in cardiac pacemaker cells.

Primary Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The main target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" pacemaker current (If).[5] This current plays a crucial role in initiating the diastolic depolarization phase of the action potential in sinoatrial node cells, thereby setting the rhythm of the heart.

This compound is a potent inhibitor of all four human HCN channel isoforms (HCN1-4), blocking the slow inward current they conduct. The inhibition is not highly subtype-specific, with similar IC50 values observed across the different isoforms. The blockade of these channels by this compound slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.

Caption: this compound's mechanism of action on the HCN channel pathway.

Secondary Targets and Selectivity

While its primary action is on HCN channels, this compound also exhibits effects on other ion channels, particularly at higher concentrations. It has been shown to be an open-channel blocker of the cloned human cardiac K+ delayed rectifier current (hKv1.5), which may contribute to the prolongation of the cardiac action potential. The block is use- and voltage-dependent.

Importantly, this compound shows little to no activity on L-type Ca2+ currents (ICa), distinguishing it from calcium channel blockers that also reduce heart rate but have additional negative inotropic effects.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its effects on cardiac electrophysiology and heart rate.

In Vitro Potency

The inhibitory potency of this compound has been quantified against various HCN channel isoforms.

| Target Channel | IC50 Value (µM) | Species / System | Reference |

| HCN Channels (Overall) | 1.96 | Human (cloned) | |

| hHCN1 | 1.83 | Human (HEK293 cells) | |

| hHCN2 | 2.21 | Human (HEK293 cells) | |

| hHCN3 | 1.90 | Human (HEK293 cells) | |

| hHCN4 | 1.88 | Human (HEK293 cells) | |

| hKv1.5 | 1.86 (KD) | Human (Ltk- cells) |

In Vivo Electrophysiological Effects

Studies in animal models have detailed the electrophysiological consequences of this compound administration. At low doses, it selectively inhibits sinus node automaticity, while higher doses also affect AV nodal conduction and repolarization in the atria and ventricles.

| Parameter | Effect | Potency (EC50 / IC50) | Animal Model | Reference |

| Heart Rate | Dose-dependent reduction | ED50: 1.8 mg/kg | Mouse | |

| Sinus Node Automaticity | Inhibition | IC50: 0.23 mg/kg | Dog | |

| PR Interval | Significant increase (>0.25 mg/kg) | - | Dog | |

| AH Interval | Greatly increased | EC50: 0.58 mg/kg | Dog | |

| QTc Interval | Significantly increased | - | Dog | |

| Action Potential Duration | Significantly increased (>0.5 mg/kg) | EC50: 0.76 mg/kg | Dog | |

| Atrial Effective Refractory Period | Significantly increased (31%) | EC50: 0.69 mg/kg | Dog | |

| QRS Interval | No change | - | Dog | |

| HH and HV Intervals | No change | - | Dog |

At higher concentrations (>10 mg/kg in mice), this compound can induce arrhythmia, indicating a potential proarrhythmic effect.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, and elimination of this compound following intravenous and oral administration.

| Parameter | Value (mean ± SD) | Route of Administration | Reference |

| Dose | 7.5 mg (14C-labeled) | Oral & IV Infusion | |

| Peak Plasma Conc. (Cmax) | 24.3 ± 6.7 ng/mL | Oral | |

| Time to Peak (Tmax) | 0.5 - 3 h | Oral | |

| Peak Plasma Conc. (Cmax) | 161.9 ± 70.9 ng/mL | IV Infusion (20 min) | |

| Absorption | 79.2 ± 15.3% | Oral | |

| Renal Excretion (Total Radioactivity) | 48.8 ± 3.1% | Oral | |

| Fecal Excretion (Total Radioactivity) | 43.4 ± 3.9% | Oral | |

| Renal Excretion (Unchanged Drug) | 12.4 ± 3.7% | Oral |

The data indicates good oral absorption, with elimination occurring through both renal and fecal pathways. A significant portion of the drug is metabolized before excretion.

Experimental Protocols

The pharmacological properties of this compound have been defined through various in vivo and in vitro experiments.

In Vivo Cardiac Electrophysiology in Anesthetized Dogs

This protocol was designed to characterize the detailed electrophysiologic properties of this compound.

-

Subjects: Anesthetized dogs (n=15).

-

Drug Administration: Incremental intravenous bolus doses of this compound (0.1-1.5 mg/kg).

-

Measurements: Electrophysiological parameters were measured before and after drug administration. Steady-state effects were observed 15 minutes post-dose.

-

Parameters Measured:

-

Corrected sinus node recovery time

-

Sinoatrial conduction time

-

ECG intervals (PR, QRS, QTc)

-

His bundle electrogram intervals (AH, HH, HV)

-

Atrial effective refractory period

-

Ventricular monophasic action potential duration

-

-

Data Analysis: Dose-response curves were generated to calculate IC50 and EC50 values.

References

- 1. This compound | C26H36N2O5 | CID 65637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: pharmacokinetics of a novel heart-rate-lowering agent after intravenous infusion and oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Zatebradine's Impact on Sinoatrial Node Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatebradine is a bradycardic agent that selectively slows the heart rate by targeting the sinoatrial (SA) node, the heart's natural pacemaker.[1][2] Its mechanism of action involves the specific inhibition of the "funny" current (If), a key determinant of diastolic depolarization in SA node cells.[3][4] This technical guide provides an in-depth analysis of this compound's effects on sinoatrial node function, compiling quantitative data from key studies, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of the Funny Current (If)

This compound exerts its primary effect by blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current in the sinoatrial node.[5] This current is crucial for initiating the spontaneous diastolic depolarization that leads to the generation of action potentials and, consequently, the heartbeat.

The blockade of If by this compound is characterized as use-dependent, meaning the degree of inhibition increases with the frequency of channel opening. This property is particularly relevant at higher heart rates. By inhibiting If, this compound slows the rate of diastolic depolarization, prolongs the cardiac cycle length, and thereby reduces the heart rate. Notably, at clinically relevant concentrations, this compound shows little effect on other cardiac ion channels, such as the L-type calcium current or the delayed rectifier potassium current, highlighting its specificity for the SA node.

dot

References

- 1. Acute effects of this compound on cardiac conduction and repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Use-dependent block of the pacemaker current I(f) in rabbit sinoatrial node cells by this compound (UL-FS 49). On the mode of action of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Zatebradine: A Technical Review of Primary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatebradine (UL-FS 49) is a bradycardic agent that has been a subject of significant interest in cardiovascular research. Its primary mechanism of action involves the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node. This current plays a crucial role in the generation of spontaneous diastolic depolarization, thereby controlling the heart rate. This technical guide provides an in-depth review of the primary research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: HCN Channel Inhibition

This compound exerts its heart rate-lowering effects by directly blocking HCN channels, the molecular correlate of the If current. This blockade reduces the slope of phase 4 diastolic depolarization in SA node cells, leading to a decrease in heart rate.[1] Research has shown that this compound is a potent inhibitor of all four human HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4) with similar potencies in the low micromolar range.[2] The blockade is use-dependent, meaning it is more pronounced at higher stimulation frequencies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from primary research studies on this compound.

Table 1: In Vitro Efficacy of this compound on HCN Channels

| Parameter | Species/Cell Line | Channel Isoform | Value | Reference |

| IC50 | Human | HCN1 | 1.83 µM | [3] |

| Human | HCN2 | 2.21 µM | [3] | |

| Human | HCN3 | 1.90 µM | ||

| Human | HCN4 | 1.88 µM | ||

| Mean (HCN1-4) | 1.96 µM |

Table 2: Electrophysiological Effects of this compound in Canine Models

| Parameter | Dosage | Effect | Reference |

| Heart Rate | 0.05 - 1.5 mg/kg i.v. | Dose-dependent decrease | |

| Sinoatrial Conduction Time (SACT) | 0.0625 - 0.25 mg/kg | Dose-related increase | |

| AH Interval | > 0.25 mg/kg | Significantly increased (from 135 to 178 ms) | |

| QTc Interval | > 0.5 mg/kg | Significantly increased (from 0.43 to 0.56 s1/2) | |

| Atrial Effective Refractory Period | > 0.5 mg/kg | Significantly increased (31%) | |

| Action Potential Duration (ventricle) | > 0.5 mg/kg | Significantly increased | |

| IC50 (Sinus Node Automaticity) | - | 0.23 mg/kg | |

| EC50 (AH Interval Prolongation) | - | 0.58 mg/kg | |

| EC50 (Atrial ERP Increase) | - | 0.69 mg/kg | |

| EC50 (Action Potential Duration Increase) | - | 0.76 mg/kg |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action on heart rate.

Experimental Workflow for In Vitro Patch-Clamp Analysis

References

Methodological & Application

Protocol for Zatebradine Application in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Zatebradine, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in patch-clamp experiments. This document outlines the mechanism of action, provides detailed experimental procedures, and summarizes key quantitative data for effective experimental design and execution.

Introduction to this compound

This compound is a bradycardic agent that primarily functions by blocking HCN channels, which are responsible for the pacemaker current (If or Ih) in cardiac and neuronal cells. This current plays a crucial role in regulating cellular excitability and rhythmicity. This compound exhibits a use-dependent blockade of HCN channels, meaning its inhibitory effect increases with channel activity.[1][2] While it is a potent HCN channel antagonist, it has also been shown to block other channels, such as the voltage-gated potassium channel hKv1.5, which should be considered when designing experiments and interpreting results.[2]

Mechanism of Action

This compound acts as a pore blocker of HCN channels, accessing its binding site from the intracellular side when the channel is in the open state.[1] This mechanism underlies its use-dependent and voltage-dependent properties. The blockade is more pronounced with repetitive channel activation, a key characteristic to explore in patch-clamp studies.

Quantitative Data for Experimental Design

The following tables summarize the inhibitory concentrations of this compound on various ion channels, providing a reference for dose-response studies.

Table 1: Inhibitory Potency of this compound on HCN Channel Isoforms

| Channel Isoform | IC50 (µM) | Cell Type | Reference |

| HCN (general) | 1.96 | Not Specified | [3] |

| hHCN1 | 1.83 | Not Specified | |

| hHCN2 | 2.21 | Not Specified | |

| hHCN3 | 1.90 | Not Specified | |

| hHCN4 | 1.88 | Not Specified |

Table 2: Effects of this compound on Other Ion Channels

| Channel | Effect | Apparent KD (µM) | Cell Type | Reference |

| hKv1.5 | Open-channel block | 1.86 ± 0.14 | Ltk- cells | |

| L-type Ca2+ currents (ICa) | Little to no activity | Not Reported | Not Specified | |

| Voltage-gated outward K+ currents (IK) | Blocks | Not Reported | Not Specified |

Experimental Protocols

This section provides detailed protocols for the preparation of this compound solutions and its application in whole-cell patch-clamp recordings to study HCN channels.

This compound Stock Solution Preparation

-

Solvent Selection: this compound hydrochloride is soluble in water and DMSO. For electrophysiology, it is recommended to prepare a high-concentration stock solution in DMSO to minimize the final solvent concentration in the recording solution.

-

Stock Concentration: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stored properly, the stock solution is stable for several months.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on the cells.

Whole-Cell Patch-Clamp Protocol for HCN Current (Ih) Recording

This protocol is designed to isolate and record HCN currents and to investigate the inhibitory effects of this compound.

4.2.1. Cell Preparation

-

Use a cell line expressing the HCN isoform of interest (e.g., HEK293 cells transfected with HCN1, HCN2, or HCN4) or primary cells known to express HCN channels (e.g., sinoatrial node cells, specific neuronal populations).

-

Plate cells on glass coverslips at an appropriate density for patch-clamp recording.

4.2.2. Recording Solutions

Table 3: Composition of Extracellular and Intracellular Solutions for HCN Current Recording

| Extracellular Solution (in mM) | Intracellular Solution (in mM) |

| 125 NaCl | 120 KMeSO4 |

| 2.5 KCl | 20 KCl |

| 1.25 NaH2PO4 | 10 HEPES |

| 25 NaHCO3 | 2 MgCl2 |

| 2 CaCl2 | 0.2 EGTA |

| 2 MgCl2 | 4 Na2ATP |

| 10 Glucose | 0.3 TrisGTP |

| To block other currents, add: | 14 Tris-phosphocreatine |

| 0.001 Tetrodotoxin (TTX) | |

| 0.1 CdCl2 | |

| 10 Tetraethylammonium (TEA) | |

| 1 4-Aminopyridine (4-AP) | |

| 1 BaCl2 | |

| Bubble with 95% O2 / 5% CO2 | Adjust pH to 7.3 with KOH |

| pH 7.2, ~320 mOsm | Osmolarity ~300 mOsm |

Reference for solutions:

4.2.3. Patch-Clamp Recording and Data Acquisition

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a selected cell.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Series Resistance: Compensate for series resistance (typically 60-80%) to minimize voltage-clamp errors.

-

Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the currents at 1-2 kHz and sample at 5-10 kHz.

4.2.4. Voltage-Clamp Protocols

-

Protocol 1: Standard Activation of Ih

-

Hold the cell at a depolarized potential where HCN channels are closed (e.g., -40 mV).

-

Apply hyperpolarizing voltage steps in 10 mV increments (e.g., from -50 mV to -140 mV) for a duration sufficient to reach steady-state activation (typically 2-5 seconds).

-

Follow with a depolarizing step to a fixed potential (e.g., -120 mV) to record tail currents, which can be used to determine the voltage-dependence of activation.

-

-

Protocol 2: Investigating Use-Dependent Block

-

Hold the cell at a holding potential of -40 mV.

-

Apply a train of repetitive hyperpolarizing pulses (e.g., to -120 mV for 500 ms) at a specific frequency (e.g., 1 Hz).

-

Record the peak current amplitude during each pulse to observe the development of use-dependent block by this compound.

-

4.2.5. Application of this compound

-

Apply this compound via a perfusion system to allow for rapid solution exchange.

-

First, record baseline currents in the control extracellular solution.

-

Then, perfuse the cell with the this compound-containing extracellular solution and repeat the voltage protocols.

-

To determine the concentration-response relationship, apply increasing concentrations of this compound.

Data Analysis

-

Current Amplitude: Measure the steady-state current amplitude at the end of the hyperpolarizing voltage step.

-

Activation Kinetics: Fit the rising phase of the Ih current with a single or double exponential function to determine the activation time constant(s).

-

Voltage-Dependence of Activation: Normalize the tail current amplitudes to the maximal tail current and plot them against the prepulse potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

-

Dose-Response Analysis: Plot the percentage of current inhibition as a function of this compound concentration. Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

-

Use-Dependency: Plot the normalized peak current amplitude against the pulse number in the train to visualize the rate and extent of use-dependent block.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization using patch-clamp electrophysiology.

References

- 1. Regulation of Gating and Rundown of HCN Hyperpolarization-activated Channels by Exogenous and Endogenous PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | HCN channels blocker | Hello Bio [hellobio.com]

Zatebradine for In-Vivo Cardiac Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatebradine is a potent bradycardic agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][] This specific action on the primary pacemaker of the heart leads to a dose-dependent reduction in heart rate without significantly affecting myocardial contractility or blood pressure.[3] These properties make this compound a valuable pharmacological tool for in-vivo cardiac studies in various animal models to investigate the physiological and pathophysiological roles of heart rate in cardiovascular diseases.

This document provides detailed application notes and protocols for the use of this compound in in-vivo cardiac research, summarizing effective dosages across different animal models and providing comprehensive experimental procedures.

Data Presentation: this compound Dosage and Effects

The following tables summarize the reported dosages of this compound and their observed effects on heart rate in commonly used animal models for cardiac research.

Table 1: this compound Dosage in Rats

| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |

| Intravenous (i.v.) | 0.05 - 5 mg/kg | Dose-dependent reduction. 0.5 mg/kg reduced HR from ~400 to ~350 bpm. | [4] |

Table 2: this compound Dosage in Mice

| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |

| Oral (via drinking water) | 5, 10, or 20 mg/kg/day | 10 mg/kg/day showed a significant heart rate-reducing effect. | [5] |

| Intraperitoneal (i.p.) | 0 - 20 mg/kg | Dose-dependent reduction from ~600 to ~200 bpm (ED50 = 1.8 mg/kg). |

Table 3: this compound Dosage in Dogs

| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |

| Intravenous (i.v.) | 0.1 - 1.5 mg/kg | Dose-dependent reduction; maximum effect at 0.75 mg/kg. | |

| Intravenous (i.v.) | 0.25 or 1.0 mg/kg | Significant slowing of ventricular rhythms. | |

| Intravenous (i.v.) | 0.5 mg/kg | Used to study effects on ventricular electrophysiology. |

Table 4: this compound Dosage in Rabbits

| Administration Route | Dosage Range | Observed Effect on Heart Rate | Reference |

| Intravenous (i.v.) | Up to 0.75 mg/kg (incremental) | Decreased heart rate from ~279 to ~218 bpm. | |

| Intravenous (i.v.) | 150 and 750 µg/kg | Dose-dependent reduction in heart rate. |

Signaling Pathway and Mechanism of Action

This compound exerts its bradycardic effect by directly inhibiting the If current in the pacemaker cells of the sinoatrial node. The If current, carried primarily by Na+ and K+ ions through HCN channels, is crucial for the spontaneous diastolic depolarization phase of the action potential. By blocking these channels, this compound slows the rate of diastolic depolarization, thus extending the time to reach the threshold for the next action potential and consequently reducing the heart rate.

Caption: Mechanism of action of this compound on the sinoatrial node.

Experimental Protocols

Protocol 1: Intravenous (i.v.) Administration of this compound in Rats

1. Materials:

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Animal restrainer for rats

-

Warming pad or lamp

-

25-27G sterile needles and 1 ml syringes

-

Animal scale

2. This compound Solution Preparation:

-

This compound hydrochloride is soluble in water.

-

Prepare a stock solution of this compound in sterile saline. For example, to achieve a 1 mg/ml concentration, dissolve 10 mg of this compound hydrochloride in 10 ml of sterile saline.

-

The final injection volume should not exceed 5 ml/kg for a bolus injection.

3. Animal Preparation:

-

Acclimatize rats to the laboratory environment for at least one week before the experiment.

-

Weigh the rat on the day of the experiment to accurately calculate the dose.

-

To facilitate vasodilation of the tail veins, warm the rat using a heating pad or a warming lamp for a short period.

4. Intravenous Injection Procedure:

-

Place the rat in an appropriate restrainer, ensuring the tail is accessible.

-

Disinfect the injection site on the lateral tail vein with 70% ethanol.

-

Insert the needle (bevel up) into the vein at a shallow angle.

-

Confirm proper placement by observing a flash of blood in the needle hub or by a test injection of a small volume of saline.

-

Administer the calculated volume of this compound solution slowly over 1-2 minutes.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

5. Post-Administration Monitoring:

-

Monitor the animal for any adverse reactions.

-

Record heart rate and other cardiovascular parameters using appropriate instrumentation (e.g., ECG, telemetry).

Protocol 2: Oral Gavage Administration of this compound in Mice

1. Materials:

-

This compound

-

Vehicle (e.g., distilled water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

-

Appropriately sized gavage needles for mice (e.g., 20-22G, 1.5 inches with a rounded tip)

-

1 ml syringes

-

Animal scale

2. This compound Suspension/Solution Preparation:

-

Based on the chosen vehicle, prepare the this compound formulation to the desired concentration. For example, to dose 10 mg/kg in a 25g mouse with an administration volume of 10 ml/kg (0.25 ml), the required concentration is 1 mg/ml.

-

Ensure the solution or suspension is homogenous before administration.

3. Animal Handling and Gavage Procedure:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended gavage volume for a mouse is 10 ml/kg.

-

Firmly restrain the mouse by the scruff of the neck to immobilize the head.

-

Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth and avoid stomach perforation.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Administer the calculated volume of the this compound formulation slowly.

-

Gently remove the gavage needle.

4. Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

-

Monitor heart rate at predetermined time points using suitable methods (e.g., tail-cuff plethysmography, telemetry).

Experimental Workflow

The following diagram outlines a typical workflow for an in-vivo cardiac study involving this compound administration.

Caption: General workflow for in-vivo cardiac studies with this compound.

Conclusion

This compound is a well-characterized and selective If current inhibitor, making it an invaluable tool for investigating the role of heart rate in cardiac physiology and pathology. The provided dosages, protocols, and workflows offer a comprehensive guide for researchers to effectively design and execute in-vivo studies using this compound in various animal models. Adherence to appropriate animal handling and experimental procedures is crucial for obtaining reliable and reproducible data.

References

- 1. This compound | HCN channels blocker | Hello Bio [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. Histologic lesions associated with intravenous infusions of large volumes of isotonic saline solution in rats for 30 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Normal Saline – Rat Guide [ratguide.com]

Application Notes and Protocols for Zatebradine Stock Solution Preparation in Cell Culture

Introduction

Zatebradine is a potent and selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with IC₅₀ values in the low micromolar range for HCN1, HCN2, HCN3, and HCN4 isoforms[1][2]. It is a valuable tool for researchers investigating the physiological roles of HCN channels in various cellular processes, including cardiac pacemaking and neuronal excitability[3][4]. This document provides detailed protocols for the preparation of this compound stock solutions for use in in-vitro cell culture experiments. Two common forms of this compound are available: this compound (free base) and this compound hydrochloride. The appropriate solvent and handling procedures are crucial for obtaining accurate and reproducible experimental results.

Data Presentation

The following table summarizes the key quantitative data for both this compound and this compound hydrochloride.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₂₆H₃₆N₂O₅[5] | C₂₆H₃₆N₂O₅ • HCl |

| Molecular Weight | 456.57 g/mol | 493.04 g/mol |

| Appearance | Crystalline solid | White powder |

| Solubility | - DMSO: ≥ 50 mg/mL (109.51 mM)- Ethanol: 100 mg/mL (219.02 mM; requires sonication) | - Water: 100 mM or >10 mg/mL- PBS (pH 7.2): 10 mg/mL- DMSO: 20 mg/mL- DMF: 25 mg/mL |

| Storage (Solid Form) | -20°C for 3 years, 4°C for 2 years | 2-8°C, desiccated |

| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | -20°C for up to one month |

Signaling Pathway of this compound Action

Caption: this compound blocks HCN channels, preventing ion flow and altering cellular excitability.

Experimental Protocols

This section provides a step-by-step methodology for preparing a 10 mM this compound stock solution in DMSO, a common solvent for cell culture applications. This protocol is applicable to this compound free base. For this compound hydrochloride, sterile water or PBS can be used as the solvent.

Materials:

-

This compound (free base) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 456.57 g/mol * Volume (L)

-

For 1 mL of a 10 mM stock solution: Mass = 10 * 456.57 * 0.001 = 4.57 mg

-

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated mass of this compound powder and add it to the tube.

-

-

Dissolve the this compound in DMSO:

-

Add the desired volume of sterile DMSO to the tube containing the this compound powder.

-

Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot and store the stock solution:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions:

For cell culture experiments, the high-concentration stock solution must be diluted to the final desired working concentration in the cell culture medium.

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serially dilute the stock solution in your cell culture medium to achieve the final working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

-

Gently mix the final working solution before adding it to your cell culture.

-

It is advisable to prepare fresh working solutions for each experiment and use them on the same day .

Experimental Workflow

Caption: Workflow for preparing a this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Class III antiarrhythmic effects of this compound. Time-, state-, use-, and voltage-dependent block of hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H36N2O5 | CID 65637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Zatebradine in Studying Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Zatebradine is a bradycardic agent that has been instrumental in the study of cardiac arrhythmias. Its primary mechanism of action is the selective inhibition of the hyperpolarization-activated current (If), also known as the "funny" current, which is crucial for the spontaneous diastolic depolarization in the sinoatrial (SA) node.[1][2] This inhibition leads to a dose-dependent reduction in heart rate.[3][4] Beyond its effect on the SA node, this compound also exhibits Class III antiarrhythmic properties by blocking the human ether-à-go-go-related gene (hERG) channel and the rapidly activating delayed rectifier potassium current (IKr), as well as the hKv1.5 channel, which corresponds to the ultrarapid delayed rectifier potassium current (IKur).[5] This blockade prolongs the action potential duration (APD) in cardiac tissues, a hallmark of Class III antiarrhythmic agents.

These dual actions make this compound a valuable tool for researchers studying various aspects of cardiac electrophysiology and arrhythmia mechanisms. It can be utilized in a range of in vitro and in vivo models to investigate sinus node function, atrial and ventricular arrhythmias, and the underlying ionic currents.

Data Presentation

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species/Cell Line | Preparation | Concentration/Dose | Effect | Reference |

| hKv1.5 Inhibition (KD) | Human | Ltk- cells | 1.86 ± 0.14 µmol/L | Inhibition of the ultrarapid delayed rectifier K+ current | |

| Action Potential Duration (APD) | Guinea Pig | Papillary Muscles | Not Specified | Prolongation | |

| Action Potential Duration (APD) | Rabbit | Purkinje Fibers | Not Specified | Prolongation | |

| Action Potential Duration at 30% Repolarization (APD30) | Canine | Purkinje Fibers | Dose-dependent | Increase | |

| Action Potential Duration at 50% Repolarization (APD50) | Canine | Purkinje Fibers | Dose-dependent | Increase | |

| Action Potential Duration at 90% Repolarization (APD90) | Canine | Purkinje Fibers | Dose-dependent | Increase |

Table 2: In Vivo Electrophysiological and Hemodynamic Effects of this compound

| Parameter | Species | Model | Dose | Effect | Reference |

| Heart Rate | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 150 and 750 µg/kg, i.v. | Dose-dependent reduction | |

| Left Ventricular Pressure | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 150 and 750 µg/kg, i.v. | No change | |

| (+)dp/dtmax | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 150 and 750 µg/kg, i.v. | No change | |

| Incidence of Ventricular Fibrillation | Rabbit | Anesthetized, Ischemia-induced arrhythmia | 750 µg/kg, i.v. | Reduction from 36% to 18% | |

| Left Ventricular Effective Refractory Period (ERP) | Canine | Conscious, Myocardial Infarction | 0.5 mg/kg, i.v. | Increase | |

| Sustained Ventricular Tachycardia (SVT) Reinduction | Canine | Conscious, Myocardial Infarction | 0.5 mg/kg, i.v. | Prevented in 1 of 8 dogs | |

| Sinus Node Automaticity (IC50) | Canine | Anesthetized | 0.23 mg/kg | Inhibition | |

| AV Nodal Conduction (EC50) | Canine | Anesthetized | 0.58 mg/kg | Inhibition | |

| Atrial Effective Refractory Period (EC50) | Canine | Anesthetized | 0.69 mg/kg | Lengthening | |

| Ventricular Action Potential Duration (EC50) | Canine | Anesthetized | 0.76 mg/kg | Lengthening |

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on hKv1.5 Channels

This protocol describes the methodology for studying the effects of this compound on cloned human cardiac K+ delayed rectifier currents (hKv1.5) expressed in a mammalian cell line.

1. Cell Culture and Transfection:

- Culture Ltk- cells (or other suitable mammalian cell lines like CHO or HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Transfect the cells with the coding sequence for the hKv1.5 channel using a suitable transfection reagent.

- Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.

- Plate the transfected cells onto glass coverslips for electrophysiological recording 24-48 hours post-transfection.

2. Electrophysiological Recording (Whole-Cell Patch-Clamp):

- Prepare the external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).

- Prepare the internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).

- Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

- Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

- Establish a gigaohm seal and obtain the whole-cell configuration.

- Record hKv1.5 currents using a suitable voltage-clamp protocol. A typical protocol to elicit hKv1.5 currents involves holding the cell at -80 mV and applying depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments).

3. Drug Application:

- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

- Apply this compound to the recording chamber via a perfusion system.

- Record currents in the presence of different concentrations of this compound to determine its effects on current amplitude, kinetics, and voltage-dependence.

4. Data Analysis:

- Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD).

- Investigate the voltage- and use-dependency of the block.

Protocol 2: In Vivo Model of Ischemia-Induced Arrhythmia in Anesthetized Rabbits

This protocol outlines the procedure for inducing ventricular arrhythmias through coronary artery ligation in anesthetized rabbits to study the antiarrhythmic effects of this compound.

1. Animal Preparation and Anesthesia:

- Anesthetize New Zealand White rabbits with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine, or isoflurane).

- Intubate the rabbit and provide mechanical ventilation.

- Monitor vital signs, including ECG, blood pressure, and heart rate, throughout the experiment.

2. Surgical Procedure:

- Perform a left thoracotomy to expose the heart.

- Identify the left circumflex coronary artery.

- Place a suture around the artery to allow for reversible occlusion.

3. Induction of Ischemia and Arrhythmia Monitoring:

- Ligate the coronary artery to induce myocardial ischemia.

- Continuously record the ECG to monitor for the development of ventricular arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

- The ischemic period is typically maintained for a set duration (e.g., 20 minutes).

4. Drug Administration:

- Administer this compound (e.g., 150 and 750 µg/kg) intravenously a set time before coronary artery ligation.

- A control group should receive a vehicle solution.

5. Data Analysis: